molecular formula C8H7ClFNO2 B1456383 Methyl 2-amino-5-chloro-4-fluorobenzoate CAS No. 936540-27-1

Methyl 2-amino-5-chloro-4-fluorobenzoate

Cat. No. B1456383
CAS RN: 936540-27-1
M. Wt: 203.6 g/mol
InChI Key: YMJYSMHGAYKYQQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chloro-4-fluorobenzoate is a chemical compound with the molecular formula C8H7ClFNO2 . It has a molecular weight of 203.6 . The IUPAC name for this compound is methyl 2-amino-5-chloro-4-fluorobenzoate .


Molecular Structure Analysis

The InChI code for Methyl 2-amino-5-chloro-4-fluorobenzoate is 1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 . The InChI key is YMJYSMHGAYKYQQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 2-amino-5-chloro-4-fluorobenzoate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Optimization of Synthesis Routes

The synthesis of related compounds, such as Methyl 2-amino-5-fluorobenzoate, has been optimized through a series of reactions, including nitrification, esterification, and hydronation. This optimization process identified the most efficient synthesis route, resulting in a high yield of 81%, highlighting the potential for efficient production of similar compounds (Yin Jian-zhong, 2010).

Herbicidal Applications

The compound 3-Chloro-4-fluorobenzoylthiourea, synthesized from a precursor closely related to Methyl 2-amino-5-chloro-4-fluorobenzoate, demonstrated good herbicidal activity. This suggests that modifications of the methyl 2-amino-5-chloro-4-fluorobenzoate structure could lead to effective herbicides (Liu Chang-chun, 2006).

Fluorophore Development for Bioimaging

A fluorogenic chemosensor synthesized from components structurally similar to Methyl 2-amino-5-chloro-4-fluorobenzoate exhibited high selectivity and sensitivity toward Al3+ ions, demonstrating the potential for bioimaging applications. This sensor's ability to detect Al3+ ions at parts per billion levels with a large Stokes shift suggests its utility in biological and environmental monitoring (Xingpei Ye et al., 2014).

Anticancer Prodrug Development

The modification of 2-(4-aminophenyl)benzothiazoles through fluorine substitution, similar to the structure of Methyl 2-amino-5-chloro-4-fluorobenzoate, has led to the development of water-soluble, chemically stable prodrugs. These prodrugs show potent antitumor properties in vitro and in vivo, highlighting the potential for developing new anticancer therapies (T. Bradshaw et al., 2002).

Novel Synthesis Applications

Innovative synthetic methodologies utilizing Methyl 2-amino-5-chloro-4-fluorobenzoate or its derivatives have been developed for various applications. For example, the synthesis of novel fluorine-containing thiadiazolotriazinones demonstrated potential antibacterial properties, underscoring the broader applicability of this compound in synthesizing biologically active molecules (B. S. Holla et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-amino-5-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJYSMHGAYKYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-chloro-4-fluorobenzoate

CAS RN

936540-27-1
Record name methyl 2-amino-5-chloro-4-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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